molecular formula C8H5F3O B2518227 2-(Difluoromethyl)-6-fluorobenzaldehyde CAS No. 1785431-84-6

2-(Difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B2518227
CAS No.: 1785431-84-6
M. Wt: 174.122
InChI Key: OYYFZVTWZNUBIS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluorobenzaldehyde is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-6-fluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluorobenzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-6-fluorobenzaldehyde
  • 2-(Difluoromethyl)-4-fluorobenzaldehyde
  • 2-(Difluoromethyl)-6-chlorobenzaldehyde

Uniqueness

2-(Difluoromethyl)-6-fluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and hydrogen bonding ability, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFZVTWZNUBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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